molecular formula C11H12N2OS B188252 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine CAS No. 383129-54-2

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B188252
M. Wt: 220.29 g/mol
InChI Key: OVOLGSRVNCMOCY-UHFFFAOYSA-N
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Description

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine, also known as 4-EPT, is an organic compound with a molecular formula of C9H10N2OS. It is a white crystalline solid with a melting point of 99-101°C. 4-EPT is a derivative of thiazole and is used in a variety of scientific research applications. It is used as a building block for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine involves the condensation of 2-aminothiazole with 2-ethoxybenzaldehyde in the presence of an acid catalyst followed by reduction of the resulting Schiff base with sodium borohydride.

Starting Materials
2-aminothiazole, 2-ethoxybenzaldehyde, Acid catalyst (e.g. sulfuric acid), Sodium borohydride, Solvents (e.g. ethanol, methanol)

Reaction
Step 1: Dissolve 2-aminothiazole (1.0 equiv) and 2-ethoxybenzaldehyde (1.1 equiv) in a solvent (e.g. ethanol) and add a catalytic amount of an acid catalyst (e.g. sulfuric acid)., Step 2: Heat the reaction mixture at reflux temperature for several hours until TLC analysis shows complete consumption of 2-ethoxybenzaldehyde., Step 3: Cool the reaction mixture and add sodium borohydride (1.2 equiv) in portions with stirring., Step 4: Stir the reaction mixture at room temperature for several hours until TLC analysis shows complete reduction of the Schiff base intermediate., Step 5: Quench the reaction by adding dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 6: Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate)., Step 7: Dry the product under vacuum and characterize it by spectroscopic techniques (e.g. NMR, IR, MS).

Scientific Research Applications

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a building block for the synthesis of various compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the study of enzyme-catalyzed reactions, as well as in the study of cell signaling pathways.

Mechanism Of Action

The mechanism of action of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine is not well understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an agonist of certain G-protein coupled receptors, which are involved in a variety of physiological processes, including cell growth and differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine are not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed to act as an agonist of certain G-protein coupled receptors, which are involved in a variety of physiological processes, including cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The advantages of using 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine in laboratory experiments include its low cost, ease of synthesis, and wide availability. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine is its lack of specificity, as it can interact with a variety of enzymes and receptors.

Future Directions

The future directions for research on 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine include further study of its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to determine its potential applications in therapeutic and diagnostic contexts. Other possible future directions include the development of new synthetic methods for the synthesis of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine and the development of new derivatives of 4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine with enhanced properties.

properties

IUPAC Name

4-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-2-14-10-6-4-3-5-8(10)9-7-15-11(12)13-9/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOLGSRVNCMOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352726
Record name 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenyl)-1,3-thiazol-2-amine

CAS RN

383129-54-2
Record name 4-(2-ethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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